H-D-Tyr(all)-ome hcl

Description

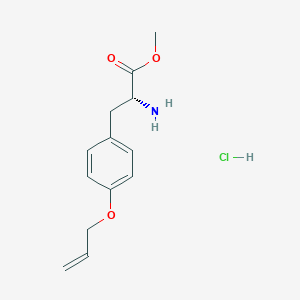

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2R)-2-amino-3-(4-prop-2-enoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-3-8-17-11-6-4-10(5-7-11)9-12(14)13(15)16-2;/h3-7,12H,1,8-9,14H2,2H3;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTKDRSTELCRPC-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)OCC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)OCC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for D Tyrosine Methyl Ester Hydrochloride

Established Synthetic Routes to D-Tyrosine Methyl Ester Hydrochloride

The traditional synthesis of D-Tyrosine methyl ester hydrochloride primarily involves two key steps: the esterification of the carboxylic acid group of D-tyrosine with methanol (B129727) and the subsequent formation of the hydrochloride salt.

The conversion of D-tyrosine to its methyl ester is most commonly achieved through Fischer-Speier esterification or by using thionyl chloride in methanol.

Fischer-Speier Esterification : This classic method involves reacting the amino acid with a large excess of methanol in the presence of a strong acid catalyst, such as gaseous hydrogen chloride (HCl) or sulfuric acid (H2SO4). nih.govmasterorganicchemistry.commdpi.com The acid protonates the carboxylic acid group, making it more susceptible to nucleophilic attack by methanol. masterorganicchemistry.comopenstax.org The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester. masterorganicchemistry.com

Thionyl Chloride in Methanol : A highly efficient and widely used method for the esterification of amino acids involves the use of thionyl chloride (SOCl2) in methanol. caltech.edutandfonline.comtandfonline.com Thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification. This method often provides high yields, with some reported syntheses achieving over 95%. google.com The reaction is typically performed by adding thionyl chloride dropwise to a cooled suspension of D-tyrosine in methanol, followed by refluxing the mixture. tandfonline.comtandfonline.comprepchem.com

A comparative overview of these methods is presented below:

| Feature | Fischer Esterification (HCl/H2SO4) | Thionyl Chloride Method | Trimethylchlorosilane (TMSCl) Method |

| Reagents | D-Tyrosine, Methanol, Acid Catalyst (HCl or H2SO4) | D-Tyrosine, Methanol, Thionyl Chloride (SOCl2) | D-Tyrosine, Methanol, Trimethylchlorosilane (TMSCl) |

| Conditions | Reflux, excess methanol | Dropwise addition at low temp, then reflux | Room temperature |

| Yield | Good | Excellent (>95%) | Good to Excellent |

| Advantages | Simple reagents | High efficiency, high yields | Mild conditions, operational convenience |

| Disadvantages | Equilibrium reaction, may require harsh conditions | Careful handling of corrosive SOCl2 required | --- |

This table provides a summary of common methyl esterification techniques for D-Tyrosine.

Another reagent that has been explored for this transformation is trimethylchlorosilane (TMSCl) in methanol. nih.govmdpi.com This system offers the advantage of proceeding under mild, room temperature conditions and provides good to excellent yields, presenting a more convenient operational alternative to the traditional methods. nih.govmdpi.com

The formation of the hydrochloride salt is often an integral part of the esterification process, particularly when using methods that generate HCl in situ, such as the thionyl chloride or gaseous HCl-catalyzed Fischer esterification. The amino group of the newly formed D-tyrosine methyl ester is basic and readily reacts with the present acid to form the corresponding hydrochloride salt.

The hydrochloride salt offers several advantages over the free base form:

Increased Stability : The salt form protects the ester group from hydrolysis and degradation, leading to a longer shelf life. quora.com

Improved Solubility : Hydrochloride salts generally exhibit higher solubility in water and polar solvents, which is beneficial for subsequent reactions and formulations. quora.com

Ease of Handling : The crystalline nature of the salt often makes it easier to handle, purify, and store compared to the free ester, which may be an oil.

In cases where the esterification is performed under non-acidic conditions, the hydrochloride salt can be formed by dissolving the isolated amino acid ester in a suitable organic solvent, such as diethyl ether, and then introducing anhydrous HCl gas or a solution of HCl in an organic solvent. google.comresearchgate.net This typically leads to the immediate precipitation of the hydrochloride salt, which can then be collected by filtration. researchgate.net

Methyl Esterification Techniques of D-Tyrosine

Advanced Synthetic Strategies for D-Tyrosine Methyl Ester Hydrochloride and its Derivatives

Modern synthetic chemistry focuses on improving efficiency, selectivity, and sustainability. Research in the synthesis of D-tyrosine methyl ester hydrochloride and its analogs reflects these goals.

Maintaining the stereochemical integrity at the α-carbon is paramount in the synthesis of chiral molecules like D-tyrosine methyl ester hydrochloride. The D-enantiomer is crucial for its specific biological applications and as a building block in the synthesis of other chiral targets. thieme-connect.comresearchgate.net

Standard esterification methods, such as the Fischer and thionyl chloride methods, are generally considered to have a low risk of racemization for free amino acids. caltech.edu However, the enantiomeric purity of the final product must always be verified, as reaction conditions like temperature and base concentration can potentially influence it. snmjournals.org

Advanced analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC), are essential for determining the enantiomeric excess of the product. snmjournals.orgacs.orgmdpi.com These methods can separate and quantify the D- and L-isomers, ensuring that the final product meets the required stereochemical purity, which is often greater than 98%. snmjournals.org In some cases, racemization can be intentionally induced for specific synthetic purposes, for example, by using an aromatic aldehyde catalyst to create a dynamic equilibrium between the D and L forms of an amino acid ester. google.com

The synthesis of analogs of D-tyrosine methyl ester hydrochloride often involves modifications to the aromatic ring or the amine group, requiring the use of specialized catalysts. For instance, the N-arylation of amino acid esters can be achieved using transition-metal-free methods with diaryliodonium salts. researchgate.net

In the broader context of amino acid ester synthesis, various catalysts are employed to promote specific transformations. For example, in the synthesis of N-acyl derivatives, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) are used to facilitate amide bond formation between the amino acid ester and a carboxylic acid. academie-sciences.frresearchgate.net

The development of novel catalysts aims to improve reaction efficiency, selectivity, and substrate scope. This includes designing catalysts that can operate under milder conditions and tolerate a wider range of functional groups, which is crucial for the synthesis of complex D-tyrosine derivatives.

Applying green chemistry principles to the synthesis of D-tyrosine methyl ester hydrochloride focuses on reducing the environmental impact of the chemical process. Key areas of improvement include the use of safer solvents, minimizing waste, and improving energy efficiency.

One approach is the use of more environmentally benign catalytic systems. For example, the use of trimethylchlorosilane (TMSCl) as a reagent for esterification offers a milder alternative to the harsh conditions of traditional acid catalysis. nih.govmdpi.com

Another green strategy involves the use of microwave irradiation to accelerate reactions, which can lead to shorter reaction times, reduced energy consumption, and often cleaner reactions with higher yields. For instance, the synthesis of amino acid-conjugated compounds has been achieved using microwave-assisted methods. mdpi.com

The principles of green chemistry also encourage the reduction or elimination of protecting groups in a synthetic sequence to improve atom economy and reduce the number of reaction steps. google.com Research into direct, selective functionalization of D-tyrosine and its ester would align with this principle.

Catalyst Design and Application in the Synthesis of D-Tyrosine Methyl Ester Hydrochloride Analogs

Impurity Profiling and Control in D-Tyrosine Methyl Ester Hydrochloride Synthesis for Research Applications

The control of impurities in synthetic amino acid derivatives is critical to ensure the reliability and reproducibility of research outcomes. polypeptide.com Impurities can arise from starting materials, side reactions during synthesis, or degradation of the product. mdpi.comresearchgate.net A thorough understanding and control of the impurity profile of D-tyrosine methyl ester hydrochloride and its protected analogues are therefore essential.

The primary synthetic route to D-tyrosine methyl ester hydrochloride is the Fischer-Speier esterification of D-tyrosine using methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas. mdpi.commasterorganicchemistry.com This process, while generally efficient, can lead to the formation of several process-related and product-related impurities.

Process-Related Impurities:

Unreacted D-Tyrosine: Incomplete esterification can result in the presence of the starting material, D-tyrosine, in the final product. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is crucial to ensure the complete consumption of the starting material.

Di- and Tri-peptides: Self-condensation of the amino acid can lead to the formation of di- or tri-peptides, especially under harsh reaction conditions. researchgate.net

Racemization: The chiral integrity of the D-enantiomer can be compromised under certain conditions, leading to the formation of the L-enantiomer as a chiral impurity. The use of harsh acidic or basic conditions, or elevated temperatures, can increase the risk of racemization. google.com

Product-Related Impurities (Specific to H-D-Tyr(all)-OMe HCl):

O-Alkylation Impurities: In the synthesis of O-allyl-D-tyrosine methyl ester hydrochloride, incomplete alkylation of the phenolic hydroxyl group can result in the presence of D-tyrosine methyl ester hydrochloride as an impurity. Conversely, over-alkylation is a potential side reaction, though less common.

N-Alkylation Impurities: The amino group of tyrosine can also undergo alkylation, leading to the formation of N-allyl or N,N-diallyl impurities. The use of appropriate protecting groups for the amino function during the O-alkylation step is a common strategy to prevent this.

Isomeric Impurities: Rearrangement of the allyl group under certain conditions could potentially lead to the formation of isomeric impurities.

Control Strategies and Analytical Methods:

A robust control strategy for impurities involves a combination of optimized reaction conditions, purification techniques, and rigorous analytical testing. polypeptide.com

Reaction Optimization: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents can minimize the formation of side products. For instance, in the esterification reaction, adding thionyl chloride dropwise at low temperatures helps to control the exothermicity of the reaction and reduce the formation of degradation products.

Purification: Recrystallization is a common method for purifying the final product and removing unreacted starting materials and other impurities. The choice of solvent system for recrystallization is critical for achieving high purity.

Analytical Characterization: A suite of analytical techniques is employed to establish the impurity profile of the synthesized compound.

| Analytical Technique | Purpose in Impurity Profiling |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product and quantify known and unknown impurities. Reverse-phase HPLC with a C18 column is often used. chemimpex.comvwr.com |

| Chiral HPLC or Capillary Electrophoresis | To assess the enantiomeric purity and quantify the presence of the L-enantiomer. |

| Mass Spectrometry (MS) | To identify the molecular weight of impurities and aid in their structural elucidation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the desired product and identify and quantify impurities by comparing the spectra with that of a reference standard. thermofisher.com |

| Optical Rotation | To confirm the chiral identity of the final product. chemimpex.com |

Table of Potential Impurities in this compound Synthesis

| Impurity Name | Chemical Formula | Potential Origin |

| D-Tyrosine | C₉H₁₁NO₃ | Incomplete esterification |

| D-Tyrosine Methyl Ester | C₁₀H₁₃NO₃ | Incomplete O-allylation |

| L-Tyrosine(allyl) Methyl Ester | C₁₃H₁₇NO₃ | Racemization during synthesis |

| N-Allyl-D-Tyrosine(allyl) Methyl Ester | C₁₆H₂₁NO₃ | Side reaction during O-allylation |

| D-Tyrosine Dimer | C₁₈H₂₀N₂O₅ | Self-condensation during synthesis |

By implementing these control strategies and analytical methods, it is possible to produce this compound with a well-defined purity profile, suitable for demanding research applications where the presence of impurities could lead to erroneous results.

Advanced Spectroscopic and Chromatographic Characterization in Research of D Tyrosine Methyl Ester Hydrochloride

High-Resolution Mass Spectrometry for Mechanistic Elucidation Involving D-Tyrosine Methyl Ester Hydrochloride

High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for the analysis of D-tyrosine methyl ester hydrochloride. It provides highly accurate mass measurements, enabling the unambiguous determination of the elemental composition of the parent molecule and its fragments. The molecular formula of D-tyrosine methyl ester hydrochloride is C₁₀H₁₄ClNO₃, with a corresponding molecular weight of 231.68 g/mol . nih.gov In positive-ion mode ESI-HRMS, the compound is typically observed as the protonated molecular ion [M+H]⁺, where M is the free base (C₁₀H₁₃NO₃). For a related compound, 3-chloro-D-tyrosine methyl ester, the free base C₁₀H₁₂ClNO₃ shows an [M+H]⁺ ion at an m/z of 230.058, confirming its elemental composition. vulcanchem.com

Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways, which are crucial for structural elucidation and for understanding reaction mechanisms. The fragmentation of tyrosine and its derivatives is well-characterized. researchgate.net Common fragmentation patterns involve the loss of the methyl ester group, decarboxylation, and cleavage of the side chain from the aromatic ring. researchgate.netnih.gov For instance, the MS/MS spectrum of protonated tyrosine (m/z 182.08) shows characteristic fragment ions at m/z 136.07, corresponding to the loss of formic acid (HCOOH) or the combined loss of CO and H₂O. researchgate.net Another significant fragment is the tropylium-like ion resulting from the cleavage of the bond between the α- and β-carbon atoms of the side chain. These fragmentation patterns are instrumental in identifying the compound in complex mixtures and in studying its role in biochemical pathways. iucr.orgdoi.org

Table 1: Representative HRMS Fragmentation Data for Tyrosine Derivatives

| Observed m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 232.1074 | [C₁₀H₁₄NO₃]⁺ | (Protonated free base, [M+H]⁺) |

| 173.0652 | [C₉H₉O₂]⁺ | NH₃ + CO |

| 136.0757 | [C₉H₁₀O]⁺ | H₂O + NH₃ + CO |

| 107.0491 | [C₇H₇O]⁺ | C₂H₄NO₂ (Side chain) |

Note: This table is illustrative, based on fragmentation patterns of tyrosine and its derivatives.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Conformational and Structural Analysis of D-Tyrosine Methyl Ester Hydrochloride Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural and conformational analysis of D-tyrosine methyl ester hydrochloride and its derivatives in solution.

While a simple one-dimensional (1D) ¹H NMR spectrum confirms the presence of key functional groups, two-dimensional (2D) NMR techniques provide deeper insights by revealing through-bond and through-space correlations between nuclei. thermofisher.comnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule. For D-tyrosine methyl ester hydrochloride, COSY spectra would show correlations between the α-proton (Hα) and the two β-protons (Hβ), as well as between the aromatic protons on the phenolic ring, confirming the spin systems present. nih.govscience.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons (¹H-¹³C). It is used to assign the carbon signals based on the known proton assignments. For example, it would show a clear correlation between the methyl protons of the ester group and the methyl carbon, and between Hα and Cα. nih.govscience.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). HMBC is crucial for piecing together the molecular skeleton. Key correlations would include the methyl protons of the ester group to the carbonyl carbon (C=O), and the Hβ protons to the aromatic carbons. nih.govscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. This is vital for determining the three-dimensional conformation of the molecule in solution. nih.gov Conformational analysis of phenylalanine and tyrosine methyl esters has been performed using such techniques, revealing the interplay of steric and electronic interactions that dictate the preferred spatial arrangement. nih.gov

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for D-Tyrosine Methyl Ester Hydrochloride

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| -OCH₃ | ~3.7 | ~52 | C=O |

| Hα | ~4.5 | ~54 | C=O, Cβ, Aromatic C1' |

| Hβ | ~3.0-3.2 | ~35 | Cα, Aromatic C1', Aromatic C2'/C6' |

| Aromatic H | ~6.7-7.1 | ~115-156 | Other aromatic carbons, Cβ |

| -OH | ~9.0-10.0 | - | Aromatic C3'/C5', Aromatic C4' |

| C=O | - | ~172 | Hα, -OCH₃ |

Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of D-tyrosine methyl ester hydrochloride in its crystalline state. Unlike solution-state NMR, ssNMR can distinguish between different polymorphs (crystalline forms) and characterize intermolecular interactions, such as hydrogen bonding, which define the crystal packing. By analyzing parameters like chemical shift anisotropy (CSA) and dipolar couplings, ssNMR can provide details on molecular conformation and the local environment of specific atoms within the crystal lattice, complementing data obtained from X-ray diffraction.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Structural Interactions of D-Tyrosine Methyl Ester Hydrochloride

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly sensitive to the chemical environment and intermolecular forces, making them excellent for studying hydrogen bonding in D-tyrosine methyl ester hydrochloride.

The FT-IR spectrum of tyrosine derivatives shows characteristic absorption bands. tandfonline.com The broad band in the 3200-3400 cm⁻¹ region is typically assigned to the O-H and N-H stretching vibrations, with its shape and position being highly sensitive to hydrogen bonding interactions. The sharp, intense band around 1740 cm⁻¹ corresponds to the C=O stretch of the methyl ester group. tandfonline.commdpi.com The aromatic ring gives rise to several bands in the 1500-1600 cm⁻¹ region. A study on L-tyrosine methyl ester hydrochloride under high pressure using Raman spectroscopy revealed conformational changes and phase transitions by observing shifts and the appearance/disappearance of specific bands. nih.gov This highlights the sensitivity of vibrational modes to the precise solid-state packing and intermolecular forces. Analysis of the vibrational structure in the spectra of tyrosine derivatives at low temperatures has allowed for the identification of specific vibronic transitions, providing detailed information on the local environment of the tyrosyl side chain. acs.org

Table 3: Characteristic Vibrational Frequencies for D-Tyrosine Methyl Ester Hydrochloride

| Frequency Range (cm⁻¹) | Vibrational Mode | Significance |

|---|---|---|

| 3200-3400 | O-H and N-H stretching | Indicates hydrogen bonding network |

| ~3000 | Aromatic & Aliphatic C-H stretching | Confirms hydrocarbon framework |

| ~2100 | C≡C stretching (in derivatives) | Used to probe specific modifications tandfonline.com |

| ~1740 | C=O stretching (ester) | Confirms ester functional group |

| ~1600, ~1515 | Aromatic C=C stretching | Characteristic of the tyrosine ring tandfonline.comaip.org |

| ~1250 | C-O stretching | Associated with ester and phenol (B47542) groups |

Note: Frequencies are approximate and based on data for tyrosine derivatives. tandfonline.comnih.govacs.org

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment in Studies of D-Tyrosine Methyl Ester Hydrochloride

Assessing the enantiomeric purity of D-tyrosine methyl ester hydrochloride is critical, as the biological activity of chiral molecules is often enantiomer-dependent. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

The technique involves using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. This allows for the precise quantification of the enantiomeric excess (ee). For example, the enantiomeric purity of radiolabeled D- and L-isomers of tyrosine derivatives has been successfully analyzed using a CHIOBIOTIC T column, achieving baseline separation of the enantiomers. researchgate.net In one study, the retention times for L- and D-FMT (a related tyrosine derivative) were 5.16 and 6.74 minutes, respectively, demonstrating effective separation. researchgate.net The choice of mobile phase, typically a mixture of an organic solvent like ethanol (B145695) and an aqueous buffer, and the column temperature are optimized to achieve the best resolution. Chiral Gas Chromatography (GC) can also be used, often after derivatization of the analyte to increase its volatility. These methods are essential for quality control during synthesis and for studies where enantiomeric purity is paramount. rsc.org

Table 4: Example Chiral HPLC Conditions for Tyrosine Derivative Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., CHIOBIOTIC T) researchgate.net |

| Mobile Phase | Ethanol:Water (1:1) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV (e.g., 280 nm) |

| Retention Time (D-isomer) | Typically longer than L-isomer on this type of column researchgate.net |

| Retention Time (L-isomer) | Typically shorter than D-isomer on this type of column researchgate.net |

Note: Conditions are based on a published method for fluorinated tyrosine derivatives and are for illustrative purposes. researchgate.net

X-ray Crystallography for Crystalline Structure Determination of D-Tyrosine Methyl Ester Hydrochloride and its Adducts

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. This technique yields precise atomic coordinates, bond lengths, bond angles, and torsional angles. The crystal structure of the enantiomer, L-tyrosine methyl ester hydrochloride, has been determined both solvent-free and as a methanol (B129727) monosolvate. researchgate.net

The solvent-free L-isomer crystallizes in the orthorhombic space group P2₁2₁2₁, while the methanol solvate crystallizes in the monoclinic space group P2₁. researchgate.net The D-isomer, D-tyrosine methyl ester hydrochloride, would be expected to crystallize in an enantiomorphic space group, with identical unit cell parameters but an opposite absolute configuration. The crystallographic data reveals the exact conformation of the molecule and the intricate network of intermolecular hydrogen bonds involving the ammonium (B1175870) group, the phenolic hydroxyl group, and the chloride ion, which dictate the packing of the molecules in the crystal. nih.govresearchgate.net Such detailed structural information is invaluable for understanding the physicochemical properties of the solid material and for designing crystal engineering and polymorphism studies.

Table 5: Representative Crystallographic Data for Tyrosine Methyl Ester Hydrochloride (L-isomer data shown)

| Parameter | Value (Solvent-Free L-isomer) |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 7.65 |

| c (Å) | 24.52 |

| V (ų) | 1104.4 |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.345 |

Note: Data is for the L-enantiomer as a direct analogue for the crystalline properties of the D-enantiomer. researchgate.netiucr.org

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis in Complex Reaction Mixtures or Biological Research Samples of D-Tyrosine Methyl Ester Hydrochloride

The quantitative and qualitative analysis of D-Tyrosine Methyl Ester Hydrochloride and its derivatives, such as O-Allyl-D-tyrosine methyl ester hydrochloride, in complex matrices like reaction mixtures and biological samples, necessitates highly sensitive and selective analytical techniques. Hyphenated chromatographic and spectrometric methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for such purposes. These techniques offer the requisite specificity and low detection limits to accurately measure trace amounts of the target analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of non-volatile and thermally labile compounds like D-Tyrosine Methyl Ester Hydrochloride and its derivatives in complex liquid samples. The method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Sample Preparation: For biological samples such as plasma or urine, sample preparation is crucial to remove interfering substances like proteins and salts. A common approach involves protein precipitation using organic solvents like acetonitrile (B52724) or methanol, followed by centrifugation. The resulting supernatant can be directly injected or further purified using solid-phase extraction (SPE). For reaction mixtures, a simple dilution with an appropriate solvent may be sufficient.

Chromatographic Separation: Reversed-phase liquid chromatography is typically employed for the separation of tyrosine derivatives. Chiral columns are necessary for the specific analysis of the D-enantiomer, separating it from the L-enantiomer. For instance, crown ether-based chiral stationary phases can be used for the enantioselective separation of amino acids without the need for derivatization. shimadzu.com

Mass Spectrometric Detection: Detection is usually performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte of interest. Electrospray ionization (ESI) in positive mode is commonly used for the ionization of tyrosine derivatives.

Research Findings: While specific studies on O-Allyl-D-tyrosine methyl ester hydrochloride are limited, research on structurally similar compounds provides a strong basis for method development. For example, a study on the detection of O-dimethylallyl-L-tyrosine in fungal extracts utilized a C18 reversed-phase column with a water/acetonitrile gradient containing formic acid. acs.org Detection was achieved with a single quadrupole mass detector, demonstrating the feasibility of LC-MS for analyzing O-alkylated tyrosine derivatives. acs.org For quantitative analysis, stable isotope-labeled internal standards are often used to ensure accuracy and precision. nih.gov Research on other modified tyrosine derivatives, such as 3-nitro-L-tyrosine and 3-chloro-L-tyrosine in human plasma, has demonstrated limits of detection in the low ng/mL range using LC-MS/MS. mdpi.com

Below is an interactive data table with representative LC-MS/MS parameters for the analysis of a compound structurally similar to O-Allyl-D-tyrosine methyl ester hydrochloride.

| Parameter | Value |

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Chiral Stationary Phase (e.g., CROWNPAK CR-I(+)) |

| Column Dimensions | 3.0 mm I.D. x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of isomers |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (m/z) | [M+H]⁺ for O-Allyl-D-tyrosine methyl ester |

| Product Ion (m/z) | Specific fragment ion for quantitation |

| Collision Energy | Optimized for the specific MRM transition |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For amino acid derivatives like D-Tyrosine Methyl Ester Hydrochloride, a derivatization step is mandatory to increase their volatility and thermal stability for gas chromatographic analysis.

Derivatization: A common derivatization strategy for amino acids involves a two-step process: esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups. For instance, the sample can be treated with an acidic alcohol (e.g., 2 M HCl in methanol) to form the methyl ester, followed by reaction with an acylating agent like pentafluoropropionic anhydride (B1165640) (PFPA) or methyl chloroformate. nist.govnih.gov This process yields volatile derivatives suitable for GC-MS analysis.

GC Separation: The derivatized analytes are separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. The oven temperature is programmed to ramp up, allowing for the sequential elution of different compounds based on their boiling points and interactions with the stationary phase.

MS Detection: Following separation, the compounds are ionized, commonly by electron ionization (EI), which generates characteristic fragmentation patterns. These patterns serve as a "fingerprint" for compound identification. For quantitative analysis, Selected Ion Monitoring (SIM) is employed, where the mass spectrometer is set to detect only specific ions corresponding to the target analyte, thereby increasing sensitivity and selectivity.

Research Findings: Studies have successfully applied GC-MS for the quantitative analysis of amino acids in biological fluids. researchgate.net A method using propyl chloroformate for derivatization allowed for the reliable quantification of 30 amino acids in human urine, plasma, and cell culture media, with limits of detection in the low micromolar range. researchgate.net Another study demonstrated the use of methyl chloroformate for derivatization, enabling the identification of 19 amino acids in human plasma. nist.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification in complex biological matrices to compensate for variability in derivatization and injection. nih.gov

Below is an interactive data table outlining typical GC-MS parameters for the analysis of D-Tyrosine Methyl Ester Hydrochloride after derivatization.

| Parameter | Value |

| Derivatization Reagents | 1. 2 M HCl in Methanol; 2. Pentafluoropropionic Anhydride (PFPA) |

| GC System | Gas Chromatograph with Autosampler |

| Column | DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 80°C, ramp to 280°C |

| Mass Spectrometer | Single Quadrupole or Tandem Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | Specific ions for the derivatized D-Tyrosine Methyl Ester |

Reactivity and Mechanistic Investigations of D Tyrosine Methyl Ester Hydrochloride

Reactivity of the Methyl Ester Group in D-Tyrosine Methyl Ester Hydrochloride

The methyl ester group in D-tyrosine methyl ester hydrochloride is susceptible to nucleophilic attack, primarily leading to hydrolysis and transesterification reactions.

Hydrolysis Kinetics and Mechanisms (Chemical and Enzymatic)

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved through both chemical and enzymatic methods.

Chemical Hydrolysis: Base-catalyzed hydrolysis of amino acid esters is a common transformation. The kinetics of the base hydrolysis of tyrosine methyl ester hydrochloride have been studied in the presence of metal-polymer complexes, such as those involving Co(II) and Ni(II) with a polymer derived from glutamic acid and 1,2-ethane diol. These studies indicate that the hydrolysis is first order with respect to the substrate at a constant pH. The observed rate constant (k_obs) shows a linear dependence on the hydroxide (B78521) ion concentration, suggesting a mechanism involving a nucleophilic attack by the hydroxide ion. The presence of metal-polymeric complexes can significantly enhance the rate of hydrolysis, acting as catalysts that are roughly 100 times more efficient than the corresponding metal ions alone.

The general mechanism for base-catalyzed ester hydrolysis proceeds through a nucleophilic acyl substitution pathway. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion as a leaving group to yield the carboxylate.

Enzymatic Hydrolysis: Enzymatic hydrolysis of amino acid esters often exhibits high stereoselectivity. Studies on the hydrolysis of racemic (DL)-tyrosine methyl ester hydrochloride using the alkaline protease alcalase from Bacillus licheniforms have shown a high degree of enantioselectivity. researchgate.net The enzyme preferentially hydrolyzes the L-enantiomer, leaving the D-enantiomer largely unreacted. researchgate.net It has been reported that L-tyrosine methyl ester is hydrolyzed approximately 50 times faster than its D-isomer under the studied conditions. researchgate.net This enzymatic resolution is a practical method for the preparative scale separation of D- and L-amino acid esters. researchgate.net For instance, in a preparative scale reaction, DL-tyrosine methyl ester hydrochloride was enantioselectively hydrolyzed to yield D-tyrosine methyl ester hydrochloride and L-tyrosine. researchgate.net

The pH dependence of α-chymotrypsin-catalyzed hydrolysis of tryptophan methyl esters has been studied, and similar principles can be extended to tyrosine derivatives. masterorganicchemistry.com The reaction rate is influenced by the ionization state of the α-amino group. masterorganicchemistry.com

Table 1: Comparison of Hydrolysis Methods for Tyrosine Methyl Ester

| Method | Catalyst/Enzyme | Selectivity | Key Findings | Reference |

|---|---|---|---|---|

| Chemical Hydrolysis | Metal-Polymer Complexes (e.g., Co(II), Ni(II)) | Non-selective | Rate enhancement observed; first-order kinetics. | |

| Enzymatic Hydrolysis | Alcalase | High for L-isomer | L-isomer hydrolyzed ~50x faster than D-isomer. | researchgate.net |

| Enzymatic Hydrolysis | α-Chymotrypsin | High for L-isomer | pH-dependent kinetics influenced by α-amino group ionization. | masterorganicchemistry.com |

Transesterification Reactions

Transesterification involves the conversion of the methyl ester to a different ester by reaction with another alcohol. This reaction can be catalyzed by either acids or bases. caltech.edu

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A molecule of the new alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, methanol (B129727) is eliminated, and the new ester is formed. To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. caltech.edu

In base-catalyzed transesterification, an alkoxide corresponding to the desired ester is used. caltech.edu The alkoxide attacks the carbonyl carbon of the methyl ester, forming a tetrahedral intermediate. This intermediate then eliminates the methoxide ion to generate the new ester. caltech.edu

While specific studies on the transesterification of D-tyrosine methyl ester hydrochloride are not extensively detailed in the reviewed literature, the general principles are applicable. For example, reacting D-tyrosine methyl ester hydrochloride with ethanol (B145695) in the presence of an acid catalyst would be expected to yield D-tyrosine ethyl ester.

Reactivity of the Amine (Hydrochloride Salt) Functionality of D-Tyrosine Methyl Ester Hydrochloride

The primary amine group in D-tyrosine methyl ester hydrochloride is a key site for various reactions, particularly after neutralization of the hydrochloride salt to the free amine.

Acylation and Sulfonylation Reactions

Acylation: The free amino group of D-tyrosine methyl ester is readily acylated by various acylating agents, such as acid chlorides and anhydrides, to form amides. tandfonline.comtandfonline.comresearchgate.net For instance, the synthesis of N-acetyl-L-tyrosine methyl ester can be conveniently achieved by reacting L-tyrosine methyl ester with acetic anhydride (B1165640). tandfonline.com This reaction is generally faster and more favorable than the O-acylation of the phenolic hydroxyl group. tandfonline.com

Sulfonylation: The amino group can also be sulfonylated to form sulfonamides. A notable example is the chemoselective N-arylsulfonylation of tyrosine methyl esters. academie-sciences.fr This reaction can be carried out using arylsulfonyl chlorides in a mixture of THF and DMF with solid sodium carbonate as the base. academie-sciences.fr This method allows for the direct transformation into the corresponding 2-arylsulfonamido esters with good yields (62-85%) without the need to protect the phenolic hydroxyl group and without racemization. academie-sciences.fr

Table 2: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Acylation | Acetic Anhydride | N-Acetyl-tyrosine methyl ester | N-acylation is favored over O-acylation. | tandfonline.com |

| Acylation | Mefenamic acid chloride | N-Mefenamoyl-tyrosine methyl ester | Synthesis of NSAID-amino acid prodrugs. | tandfonline.comresearchgate.net |

| Sulfonylation | Arylsulfonyl chloride | N-Arylsulfonyl-tyrosine methyl ester | Chemoselective N-sulfonylation without protecting the phenolic -OH. | academie-sciences.fr |

Peptide Coupling Reactions Involving D-Tyrosine Methyl Ester Hydrochloride

D-tyrosine methyl ester hydrochloride is a valuable building block in peptide synthesis, serving as the C-terminal residue in the formation of dipeptides and larger peptide chains. researchgate.netacademie-sciences.fr The hydrochloride is typically neutralized in situ using a non-nucleophilic base, and the resulting free amine is then coupled with an N-protected amino acid.

A variety of coupling reagents can be employed for this purpose, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. researchgate.net Other modern coupling reagents such as HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are also used. ucla.edu

For example, L-tyrosine methyl ester hydrochloride has been coupled with N-t-BOC-L-tyrosine using DCC to synthesize the corresponding dipeptide. googleapis.com Similarly, dipeptides containing D-tyrosine have been synthesized enzymatically using carboxypeptidase Y, where D-tyrosine ethyl ester served as the substrate. prepchem.com

Reactivity of the Phenolic Hydroxyl Group of D-Tyrosine Methyl Ester Hydrochloride

The phenolic hydroxyl group of D-tyrosine methyl ester hydrochloride is generally less nucleophilic than the primary amine. tandfonline.com However, it can undergo reactions such as alkylation and acylation under specific conditions. thieme-connect.deucla.edu

Alkylation: The phenolic hydroxyl group can be alkylated, for instance, through a Williamson ether synthesis. The synthesis of O-methyl-D-tyrosine methyl ester hydrochloride has been reported, which involves the methylation of the phenolic hydroxyl group of a suitable D-tyrosine precursor. This indicates that the phenolic group can be selectively modified.

Acylation: While N-acylation is generally favored, O-acylation of the phenolic group can be achieved. tandfonline.com This often requires forcing conditions or the use of specific catalysts. The relative reactivity of the functional groups allows for selective transformations. For instance, in peptide synthesis, the phenolic hydroxyl group of tyrosine is often protected, for example as a tert-butyl ether, to prevent side reactions during peptide chain elongation. thieme-connect.de

The aromatic ring itself is susceptible to electrophilic substitution reactions, which are influenced by the activating nature of the hydroxyl group. thieme-connect.de

Etherification and Esterification Reactions

The phenolic hydroxyl group of D-tyrosine methyl ester is a primary site for etherification and esterification reactions, enabling the synthesis of diverse derivatives.

Etherification: This process involves the formation of an ether linkage at the phenolic oxygen. A common strategy is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. The choice of base and solvent is critical to avoid side reactions, such as N-alkylation or ester hydrolysis. For instance, reactions can be performed using an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF).

Esterification: The phenolic hydroxyl can also be acylated to form an ester. This is typically achieved by reacting the D-tyrosine methyl ester with an acyl chloride or acid anhydride in the presence of a base, such as triethylamine (B128534) (TEA) or pyridine. These bases serve to neutralize the HCl generated during the reaction and facilitate the acylation process. The amine group is generally protonated and thus unreactive under these conditions, allowing for selective O-acylation.

Table 1: Representative Etherification and Esterification Reactions

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | O-alkylated D-tyrosine methyl ester |

| Esterification | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | O-acylated D-tyrosine methyl ester |

Electrophilic Aromatic Substitution Studies (e.g., halogenation for chemical probes)

The electron-rich aromatic ring of the tyrosine side chain is susceptible to electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group, meaning that electrophiles will preferentially add at the positions adjacent (ortho) to and opposite (para) the hydroxyl group.

Halogenation is a prime example of this reactivity and is frequently used to introduce probes for biochemical or analytical studies. Direct treatment of D-tyrosine methyl ester with halogens like iodine (I₂) or bromine (Br₂) can lead to substitution on the aromatic ring. The reaction conditions can be controlled to favor mono- or di-substitution. For example, iodination using iodine monochloride (ICl) or a mixture of sodium iodide and an oxidizing agent can selectively install iodine atoms at the 3- and 5-positions of the phenyl ring. These halogenated derivatives are valuable as intermediates in cross-coupling reactions or as heavy-atom probes in structural biology.

Table 2: Halogenation of D-Tyrosine Methyl Ester

| Halogenating Agent | Typical Position(s) of Substitution | Product Example |

| Iodine Monochloride (ICl) | 3-position | 3-Iodo-D-tyrosine methyl ester |

| N-Bromosuccinimide (NBS) | 3,5-positions | 3,5-Dibromo-D-tyrosine methyl ester |

| Sodium Iodide / Oxidant | 3,5-positions | 3,5-Diiodo-D-tyrosine methyl ester |

Stereochemical Stability and Epimerization Studies of D-Tyrosine Methyl Ester Hydrochloride in Synthetic Processes

Maintaining the stereochemical integrity of the chiral center (the α-carbon) is paramount when using D-tyrosine methyl ester hydrochloride in the synthesis of enantiomerically pure target molecules, such as peptides or pharmaceuticals. Epimerization, the conversion of the D-enantiomer to the L-enantiomer (or formation of a racemic mixture), is a significant risk, particularly under basic conditions.

The hydrogen atom on the α-carbon is acidic and can be abstracted by a base to form a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to racemization. The risk of epimerization is heightened during reactions that require strong bases or elevated temperatures. For example, in peptide coupling reactions, certain activating agents and the use of excess tertiary amine bases can promote racemization.

Studies have shown that the choice of solvent, base, and reaction temperature significantly impacts the degree of epimerization. Non-polar solvents and the use of sterically hindered, non-nucleophilic bases can often minimize this side reaction. Furthermore, protecting the amine group with a suitable protecting group can also influence the rate of racemization. Careful monitoring of reaction conditions and chiral purity analysis (e.g., by chiral HPLC) are standard procedures in synthetic sequences involving this compound.

D Tyrosine Methyl Ester Hydrochloride As a Strategic Building Block in Advanced Organic Synthesis

Integration into Peptide Synthesis Methodologies

The incorporation of D-amino acids like D-tyrosine is a well-established strategy in peptide chemistry to confer resistance to proteolysis and to induce specific secondary structures. D-Tyrosine methyl ester hydrochloride provides a readily available source of D-tyrosine for these advanced applications.

In Solid-Phase Peptide Synthesis (SPPS), D-Tyrosine methyl ester hydrochloride is typically used after N-terminal protection, most commonly with an Fmoc (9-fluorenylmethyloxycarbonyl) group. The resulting N-Fmoc-D-tyrosine can then be activated and coupled to a growing peptide chain anchored to a solid support. The methyl ester of the starting material is cleaved during the standard SPPS procedures, and the phenolic hydroxyl group is often protected with groups like tert-butyl (tBu) to prevent side reactions during synthesis. rsc.orggoogle.com

The primary advantages of using SPPS are the simplicity of the process, which involves adding reagents and washing the solid support in a single vessel, and the ability to drive reactions to completion using excess reagents, leading to high yields of the final peptide. csic.esacs.org This methodology is crucial for creating peptides with modified backbones or those containing unnatural amino acids to study biological processes. csic.es For instance, SPPS has been employed to synthesize peptide derivatives where a hydroxy amino acid, such as tyrosine, is attached to the resin through its side chain, allowing for the synthesis of complex cyclic peptides. google.com

While SPPS is dominant, solution-phase peptide synthesis remains a vital technique, particularly for large-scale production of peptides and for the synthesis of shorter peptide fragments. In this approach, D-Tyrosine methyl ester hydrochloride is used as the C-terminal residue. globalresearchonline.netscientificlabs.co.uk The synthesis begins with the protection of its amino group (e.g., with a Boc group) followed by coupling with the next N-protected amino acid in solution. globalresearchonline.net

A general method involves preparing the amino acid methyl ester hydrochloride by reacting the amino acid with thionyl chloride in methanol (B129727). globalresearchonline.net The resulting ester is then used in subsequent coupling steps. For example, dipeptides such as Glycyl-tyrosine have been synthesized using this solution-phase protocol. globalresearchonline.net The choice between SPPS and solution-phase synthesis often depends on the target peptide's length, complexity, and the desired scale of production.

The incorporation of D-tyrosine is a key strategy in the design of peptidomimetics and cyclic peptides to enhance biological activity and stability. nih.gov D-amino acids can induce beta-turns in peptide chains, a critical secondary structure for molecular recognition and receptor binding. nih.govnih.gov

D-Tyrosine methyl ester hydrochloride serves as a precursor for these complex structures. For example, it is a component in the synthesis of RGD peptidomimetics, which are designed to mimic the cell-adhesion properties of the Arg-Gly-Asp (RGD) sequence found in extracellular matrix proteins. uliege.be These synthetic mimics are more stable than their natural peptide counterparts. uliege.be Furthermore, the synthesis of cyclic peptides often involves the use of D-tyrosine to create the necessary conformational constraints for high-affinity binding to biological targets. google.com The synthesis of such molecules is critical for developing new therapeutic agents. nih.gov

Solution-Phase Peptide Synthesis Utilizing D-Tyrosine Methyl Ester Hydrochloride

Role in the Synthesis of Complex Natural Products and Analogues

D-Tyrosine is a structural component of numerous natural products, many of which exhibit significant biological activities. D-Tyrosine methyl ester hydrochloride is an economical and versatile chiral starting material for the total synthesis of these complex molecules and their analogues. researchgate.net Its applications span a wide range of alkaloid families, including tetrahydroisoquinolines (THIQs). acs.org

For instance, in the synthesis of certain THIQ alkaloids, L-tyrosine methyl ester is converted into key intermediates that form the core structure of the natural product. acs.org Similarly, D-tyrosine derived intermediates like N-methyl D-tyrosine methyl ester are used in the synthesis of marine peptides such as bisebromoamide. researchgate.net The use of D-tyrosine from the chiral pool often provides a more efficient synthetic route compared to asymmetric synthesis approaches. researchgate.net

Application in the Construction of Non-Peptidic Small Molecules for Research

Beyond peptides and natural products, D-Tyrosine methyl ester hydrochloride is a valuable chiral building block for constructing a variety of non-peptidic small molecules for research purposes. Its inherent chirality and functional groups can be manipulated to create complex scaffolds.

One notable application is its use as an intermediate in the synthesis of Oxybutynin (B1027) chloride, a compound that inhibits proliferation in bladder smooth muscle cells. thermofisher.com This demonstrates how the tyrosine framework can be transformed into a completely different, non-peptidic molecular architecture. Additionally, derivatives like α-Methyltyrosine methyl ester hydrochloride act as inhibitors of enzymes such as tyrosine hydroxylase, serving as important tools for research in the sympathetic nervous system. medchemexpress.com The D,L-m-Tyrosine methyl ester hydrochloride variant has been explored for its potential in treating Parkinsonism as a precursor to neurotransmitters. lookchem.com

Use in Bioconjugation and Chemical Probe Development

Bioconjugation, the process of linking biomolecules to other molecules, is essential for creating advanced diagnostics and therapeutics, such as antibody-drug conjugates (ADCs). rsc.org The tyrosine residue, with its unique phenolic side chain, is an attractive target for specific chemical modifications. nih.gov

While direct bioconjugation often targets native tyrosine residues in proteins, D-tyrosine derivatives can be incorporated into synthetic peptides or probes to introduce a specific site for conjugation. biosynth.com The development of "tyrosine-click" reactions, for example, allows for rapid and selective labeling of tyrosine-containing molecules under physiological conditions. nih.gov This enables the attachment of reporter molecules, drugs, or other functional moieties. For instance, peptidomimetic conjugates of antiviral acyclic nucleoside phosphonates have been synthesized to act as prodrugs, highlighting the role of amino acid derivatives in targeted drug delivery. nih.gov

Synthesis of Post-Translationally Modified Amino Acid Analogs from D-Tyrosine Methyl Ester Hydrochloride

D-Tyrosine methyl ester hydrochloride serves as a crucial and versatile starting material in the synthesis of various post-translationally modified (PTM) amino acid analogs. Its structure, featuring a reactive phenolic hydroxyl group, a protected carboxylic acid in the form of a methyl ester, and a primary amino group, allows for selective modifications to create complex building blocks for peptide synthesis and other biomedical research applications. These modifications mimic naturally occurring PTMs, which are critical for cellular regulation, protein function, and signaling pathways.

The synthesis of these analogs often involves the protection of the amino group, followed by modification of the phenolic hydroxyl group, and subsequent deprotection steps. The methyl ester functionality provides stability and facilitates handling of the compound during these synthetic transformations.

One of the most common modifications is the O-alkylation of the tyrosine side chain. For instance, O-allyl-D-tyrosine methyl ester hydrochloride is synthesized from D-tyrosine methyl ester hydrochloride. This process typically involves the reaction of the phenolic hydroxyl group with an alkyl halide, such as allyl bromide, in the presence of a base. The resulting O-alkylated derivative can then be used in further synthetic steps, such as in the construction of complex peptides or peptidomimetics. google.com

Another significant class of PTM analogs derived from D-tyrosine methyl ester hydrochloride includes phosphorylated and sulfated derivatives. Phosphorylation of tyrosine residues is a key event in many signal transduction pathways, and the availability of synthetic phosphotyrosine analogs is essential for studying these processes. google.com Similarly, tyrosine sulfation is an important PTM that modulates protein-protein interactions. sigmaaldrich.com The synthesis of these analogs from D-tyrosine methyl ester hydrochloride involves the use of specific reagents to introduce the phosphate (B84403) or sulfate (B86663) group onto the phenolic oxygen.

Enzymatic synthesis also presents a powerful strategy for generating modified amino acid analogs. While direct enzymatic modification of D-tyrosine methyl ester hydrochloride is less common, it can be a precursor in multi-step chemoenzymatic pathways. nih.govresearchgate.net These methods can offer high stereoselectivity and milder reaction conditions compared to purely chemical routes.

The following tables summarize key data related to the synthesis and properties of post-translationally modified amino acid analogs derived from D-tyrosine methyl ester hydrochloride and related compounds.

Table 1: Examples of Synthesized Post-Translationally Modified Amino Acid Analogs

| Starting Material | Modification | Product | Synthetic Utility |

| D-Tyrosine Methyl Ester Hydrochloride | O-Allylation | O-Allyl-D-tyrosine methyl ester hydrochloride iris-biotech.de | Building block for modified peptides and peptidomimetics. |

| L-Tyrosine Derivative | O-Glycosylation | Fmoc-Ser/Thr-O-glycan nih.gov | Study of protein glycosylation and its biological roles. nih.gov |

| L-Tyrosine Derivative | Phosphorylation | Fmoc-Tyr(PO(OBzl)OH)-OH sigmaaldrich.com | Investigation of phosphorylation-dependent signaling pathways. google.comsigmaaldrich.com |

| L-Tyrosine Derivative | Sulfation | Fmoc-Tyr(SO3nP)-OH sigmaaldrich.com | Study of protein-protein interactions modulated by sulfation. sigmaaldrich.com |

Table 2: Physicochemical Properties of D-Tyrosine Methyl Ester Hydrochloride and a Derivative

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| D-Tyrosine Methyl Ester Hydrochloride | 3728-20-9 peptide.combiosynth.comthermofisher.com | C₁₀H₁₄ClNO₃ thermofisher.com | 231.68 thermofisher.com | White to pale cream powder thermofisher.com | 190-200 thermofisher.com |

| O-Allyl-D-tyrosine methyl ester hydrochloride | 367517-26-8 iris-biotech.de | C₁₃H₁₈ClNO₃ iris-biotech.de | 271.74 iris-biotech.de | Not specified | Not specified |

Biochemical and Biological Research Applications of D Tyrosine Methyl Ester Hydrochloride and Its Derivatives

D-Tyrosine Methyl Ester Hydrochloride as a Chemical Probe for Enzyme Activity Studies in vitro

The unique structural properties of D-tyrosine methyl ester hydrochloride make it a useful substrate and probe for studying the activity and mechanisms of various enzymes in vitro. Its D-configuration provides a means to investigate the stereoselectivity of enzymes that typically act on L-amino acids.

Proteolytic enzymes, or proteases, are often stereospecific, preferentially cleaving peptide bonds adjacent to L-amino acids. D-amino acid esters like D-tyrosine methyl ester are therefore excellent tools for probing the active site and specificity of these enzymes. For instance, proteases such as papain have been used to catalyze the oligomerization of amino acid methyl esters, including L-tyrosine methyl ester. mdpi.com Using the D-enantiomer in similar assays allows researchers to investigate the extent to which the enzyme can accommodate a substrate with the opposite stereochemistry.

Similarly, α-chymotrypsin has demonstrated enantioselective activity, specifically hydrolyzing the L-methyl ester of a racemic mixture, which is a common method for the enzymatic resolution of D,L-amino acid esters. researchgate.net The resistance of the D-enantiomer to hydrolysis by such enzymes can be exploited to study the structural constraints of the enzyme's active site. By attempting to use D-tyrosine methyl ester as a substrate, researchers can quantify the degree of stereospecificity and gain insights into the binding interactions required for catalysis.

Esterases and hydrolases are broad classes of enzymes that catalyze the cleavage of ester bonds. D-tyrosine methyl ester hydrochloride serves as a non-natural substrate to explore the catalytic mechanisms of these enzymes. The hydrolysis of esters by serine hydrolases proceeds through a canonical mechanism involving a catalytic triad (B1167595) and the formation of a transient tetrahedral intermediate, which is stabilized in a region of the active site known as the oxyanion hole. nih.govacs.org

By using D-tyrosine methyl ester in kinetic assays, researchers can measure key enzymatic parameters and compare them to those obtained with the corresponding L-isomer or other standard substrates. Differences in reaction rates or binding affinities can illuminate the role of substrate stereochemistry in the acylation and deacylation steps of the catalytic cycle. lu.se These studies help to map the topology of the enzyme's active site and understand the structural basis for substrate specificity. nih.gov

Tyrosinase is a key copper-containing enzyme responsible for the initial steps of melanin (B1238610) biosynthesis. nih.gov Inhibitors of this enzyme are of great interest for research in pigmentation. D-Tyrosine itself has been shown to negatively regulate melanin synthesis by inhibiting tyrosinase activity. medchemexpress.com Derivatives of D-tyrosine methyl ester have been synthesized and evaluated as more potent tyrosinase inhibitors.

For example, halogenated analogs such as 3-chloro-D-tyrosine methyl ester act as potent inhibitors, likely by disrupting the copper-binding sites within the enzyme's active core. vulcanchem.com Other studies have explored different ester derivatives, finding that modifications to the core structure can lead to significant changes in inhibitory potency. A study on caffeic acid esters conjugated with dihydrolipoic acid revealed a competitive inhibition mechanism against tyrosinase. nih.gov The investigation of various D-tyrosine methyl ester derivatives helps in understanding the structure-activity relationships for tyrosinase inhibition. researchgate.net

| Derivative | Target Enzyme | Effect/Finding | Citation |

| D-Tyrosine | Tyrosinase | Negatively regulates melanin synthesis by inhibiting enzyme activity. | medchemexpress.com |

| 3-Chloro-D-tyrosine methyl ester | Tyrosinase | Acts as a potent inhibitor, disrupting copper-binding sites. | vulcanchem.com |

| 2-S-lipoyl caffeic acid methyl ester (LCAME) | Human Melanoma Tyrosinase | Acts as a competitive inhibitor of the dopa oxidase (DO) activity. | nih.gov |

| L-Tyrosine methyl ester | Mushroom Tyrosinase | Serves as a substrate for kinetic characterization of the enzyme. | researchgate.net |

Studies of Esterase and Hydrolase Mechanisms

Receptor Binding and Ligand-Receptor Interaction Studies in vitro

D-tyrosine methyl ester hydrochloride and its derivatives are employed to investigate the binding characteristics and stereoselectivity of various biological receptors. The stability and specific configuration of the D-isomer make it a valuable tool for structure-activity relationship (SAR) studies.

In one line of research, novel tyrosine-based antagonists for the human P2X7 receptor were synthesized. nih.gov The P2X7 receptor is an ATP-gated ion channel involved in immune responses. By comparing the antagonistic potency of compounds derived from L-tyrosine versus D-tyrosine, researchers found that the derivative containing a D-tyrosyl residue was the more potent P2X7 receptor antagonist. nih.gov This suggests that the receptor's binding pocket has a specific conformation that better accommodates the D-isomer, a finding that is critical for the rational design of more effective receptor antagonists. The use of the D-isomer may also confer greater stability against degradation in biological systems. nih.gov

| Compound | Chirality | Effect on P2X7 Receptor | Citation |

|---|---|---|---|

| Tyrosine-based antagonist | S-isomer (L-tyrosine) | Less potent antagonist | nih.gov |

| Tyrosine-based antagonist | R-isomer (D-tyrosine) | More potent antagonist | nih.gov |

Furthermore, D,L-tyrosine methyl ester hydrochloride has been used to study binding with synthetic, artificial receptors in aqueous solutions. suprabank.org These studies, often using techniques like Nuclear Magnetic Resonance (NMR), help to elucidate the non-covalent interactions, such as coulombic and π-π interactions, that govern molecular recognition. suprabank.orgresearchgate.net

Cellular Uptake and Intracellular Fate Investigations in in vitro Cell Culture Models (as research tools)

Amino acid esters are frequently used as research tools to probe the mechanisms of cellular uptake, particularly via amino acid transporters which are often overexpressed in cancer cells. nih.govresearchgate.net While many studies focus on L-tyrosine derivatives for their role in protein synthesis, D-tyrosine methyl ester is a valuable probe for investigating the stereospecificity of these transport systems.

For example, the L-type amino acid transporter 1 (LAT1) is known to facilitate the uptake of large neutral amino acids and is a target for drug delivery into cancer cells. researchgate.net Studies using L-tyrosine-drug conjugates have shown that LAT1 mediates their entry into cells. researchgate.net By using D-tyrosine methyl ester or its conjugates in competitive uptake assays, researchers can determine if LAT1 or other transporters can bind or transport the D-enantiomer.

In studies of the radiolabeled amino acid O-(2-[18F]fluoroethyl)-L-tyrosine (FET), preloading cells with tyrosine methyl ester was found to increase the cellular uptake of FET. nih.gov This phenomenon, known as countertransport, is characteristic of certain carriers like the System L amino acid transporter. nih.gov D-tyrosine methyl ester can be used in similar experiments to explore whether the D-isomer can interact with the transporter and influence the uptake of other substrates, thereby providing insights into the transporter's binding site and mechanism.

in vivo Distribution and Metabolism Studies in Preclinical Animal Models (for research probe behavior)

To understand the behavior of a chemical probe in a whole organism, studies in preclinical animal models are essential. Radiolabeled derivatives of tyrosine are used to track in vivo distribution, metabolism, and excretion. For instance, prodrugs of O-(2-[18F]fluoroethyl)-L-tyrosine (FET) have been developed and their hydrolysis back to FET studied in the blood of rats. nih.gov These studies provide crucial information on the stability and conversion kinetics of the ester prodrugs in vivo.

Similarly, a technetium-99m labeled tyrosine derivative was evaluated in normal rats to determine its tissue uptake and biodistribution. nih.gov Such studies reveal which organs accumulate the compound and how it is cleared from the body. nih.gov

While many published studies use L-tyrosine derivatives due to their direct relevance to biological pathways, the same principles and methods can be applied using radiolabeled D-tyrosine methyl ester hydrochloride. Such an investigation would provide valuable data on the in vivo fate of a D-amino acid ester, including its stability against plasma esterases, its tissue distribution profile, and its primary routes of metabolism and elimination. This information is critical for assessing the suitability of D-tyrosine-based molecules as research probes or components of therapeutic agents.

Application in Biosensors and Diagnostic Research Tools

The unique properties of tyrosine and its derivatives have led to their exploration in the development of sophisticated biosensors and diagnostic tools. While much of the research has centered on the naturally occurring L-tyrosine, the principles and methodologies are often adaptable to its D-enantiomer, D-Tyrosine methyl ester hydrochloride. These tools are pivotal for detecting specific biomolecules and understanding metabolic diseases.

Fluorescent biosensors represent a significant area of this research. For instance, a fluorescent sensor for the pesticide methyl parathion (B1678463) was developed using L-tyrosine methyl ester functionalized carbon dots (Tyr-CDs). researchgate.net In this system, the enzyme tyrosinase catalyzes the oxidation of the tyrosine methyl ester on the surface of the carbon dots into a quinone product. researchgate.net This product acts as an electron acceptor and quenches the fluorescence of the carbon dots. researchgate.net The presence of organophosphorus pesticides, like methyl parathion, inhibits tyrosinase activity, thereby preventing the fluorescence quenching. researchgate.net This mechanism allows for the sensitive detection of the pesticide.

Electrochemical biosensors are another major application. Researchers have constructed an electrochemical biosensor for L-tyrosine detection based on a water-stable one-dimensional double-chain Cu(II) metal-organic framework (Cu-MOF). researchgate.net This biosensor, coated on a glassy carbon electrode, demonstrates high sensitivity and selectivity for L-tyrosine, even in the presence of other interfering amino acids. researchgate.net The well-defined structure and electroconductive nature of the Cu-MOF provide active sites that can preferentially identify L-tyrosine. researchgate.net While developed for the L-isomer, this strategy highlights a promising approach for designing enantiomer-specific sensors that could be adapted for D-tyrosine.

The development of such diagnostic tools is crucial for monitoring metabolic conditions. For example, a biosensor based on biologic cells was developed for the detection of phenylalanine and tyrosine in urine samples, proving to be a precise instrument for identifying metabolic diseases like phenylketonuria (PKU). researchgate.net

Table 1: Examples of Biosensor Applications Utilizing Tyrosine Derivatives

| Biosensor Type | Analyte | Principle | Derivative Used | Reference |

| Fluorescent Sensor | Methyl Parathion | Enzyme-inhibition based fluorescence quenching | L-Tyrosine methyl ester | researchgate.net |

| Electrochemical Sensor | L-Tyrosine | Direct electrochemical recognition by a metal-organic framework | L-Tyrosine | researchgate.net |

| Cell-Based Biosensor | Phenylalanine, Tyrosine | Cellular metabolic response | Phenylalanine, Tyrosine | researchgate.net |

While direct applications of D-Tyrosine methyl ester hydrochloride in commercially available diagnostic tools are not widely documented, its structural similarity to L-tyrosine makes it a valuable compound for foundational research in developing novel, stereospecific biosensors. scbt.com

Mechanistic Studies of Molecular Interactions in Biological Systems Utilizing D-Tyrosine Methyl Ester Hydrochloride Derivatives

Derivatives of D-Tyrosine methyl ester hydrochloride are instrumental as chemical probes for dissecting complex molecular interactions within biological systems. Their utility stems from the ability to introduce specific modifications that allow researchers to study protein structure, function, and interactions with high precision.

One powerful technique involves amide-to-ester substitutions in the protein backbone. By incorporating an α-hydroxy acid in place of an amino acid, an ester linkage is created, which removes a hydrogen bond donor. nih.gov This method has been used to probe the contribution of backbone hydrogen bonds to membrane protein stability. For example, tyrosine ester substitutions were introduced into the integral membrane enzyme GlpG to investigate the role of specific hydrogen bonds in its structural integrity. nih.gov Similarly, introducing a tyrosine ester into the selectivity filter of the KcsA potassium channel helped to elucidate the role of a specific ion binding site in the channel's inactivation process. nih.gov

D-amino acid derivatives are particularly useful for understanding the role of chirality in protein-protein interactions and for developing probes with enhanced specificity. Researchers have synthesized trifunctional chemical probes using D-amino acid methyl esters, including D-tyrosine methyl ester, to study cysteine-mediated protein activities in breast cancer cells. nesacs.org The incorporation of a D-amino acid, a stereoisomer not naturally found in human proteins, provides a unique tool to explore how chirality affects probe design and protein target specificity. nesacs.org

Furthermore, tyrosine derivatives are employed to investigate interactions with transport proteins. Spectroscopic studies on the interaction between methyl benzoate (B1203000) derivatives and bovine serum albumin (BSA) have revealed that these molecules form stable complexes, primarily through hydrogen bonding. mdpi.com Such studies, which can be extended to D-tyrosine derivatives, help in understanding how small molecules bind to and are transported by plasma proteins. The trifluoromethylthiolation of tyrosine derivatives is another strategy to create tools for enhancing the local hydrophobicity of peptides, which is crucial for studying protein-protein interactions. acs.org

Table 2: Mechanistic Studies Using D-Tyrosine Methyl Ester Hydrochloride Derivatives

| Area of Study | Derivative/Method | Biological System | Key Finding | Reference |

| Protein Stability | Amide-to-ester substitution | Integral membrane enzyme GlpG | Probed the contribution of backbone H-bonds to stability. | nih.gov |

| Ion Channel Function | Tyrosine ester substitution | KcsA potassium channel | Investigated the role of an ion binding site in channel inactivation. | nih.gov |

| Protein Activity Probing | D-enantiomer trifunctional chemical probes | Breast cancer cells (MCF7) | Explored the effect of chirality on protein target specificity. | nesacs.org |

| Protein Binding | Spectroscopic analysis of methyl benzoate derivatives | Bovine Serum Albumin (BSA) | Characterized the hydrogen-bonding interactions in the binding process. | mdpi.com |

These examples underscore the importance of D-Tyrosine methyl ester hydrochloride as a versatile starting material for creating sophisticated molecular probes to unravel the intricate mechanisms governing biological systems. chemimpex.com

Structure-Activity Relationship (SAR) Studies for Research Probes Derived from D-Tyrosine Methyl Ester Hydrochloride

Structure-Activity Relationship (SAR) studies are fundamental to the design of potent and selective molecular probes. By systematically modifying the chemical structure of a lead compound, such as D-Tyrosine methyl ester hydrochloride, and evaluating the corresponding changes in biological activity, researchers can identify key structural features required for a desired effect.

A significant focus of SAR studies involving tyrosine derivatives has been the development of enzyme inhibitors. For example, a series of tyrosine-based analogues were synthesized to explore inhibitors of autotaxin (ATX), an enzyme implicated in cancer and inflammation. These studies, which started with L-tyrosine methyl ester hydrochloride, involved modifying different parts of the molecule, including the phosphate (B84403) head group and the aromatic region, to understand how these changes affect inhibitory potency.

The chirality of the starting material is a critical factor in SAR studies. The development of chemical probe libraries using both D- and L-enantiomers of amino acid methyl esters, including tyrosine, allows for a direct assessment of how stereochemistry influences protein targeting and specificity. nesacs.org In one such project, D-phenylalanine methyl ester and L-tyrosine methyl ester probes were synthesized to screen against protein targets in breast cancer cells, with the goal of revealing how chirality impacts probe-protein interactions. nesacs.org This comparative approach is a powerful tool in SAR to design more selective probes.

SAR studies also extend to the development of peptide-based molecules. The synthesis of tyrosine-chlorambucil analogues, starting from L-tyrosine methyl ester hydrochloride, aimed to create compounds with targeted cytotoxicity. academie-sciences.fracademie-sciences.fr By linking the chemotherapeutic agent chlorambucil (B1668637) to tyrosine via different spacer chains, researchers could evaluate how the linker length and the nature of the amino acid derivative influence the compound's activity. academie-sciences.fracademie-sciences.fr

Table 3: Key Modifications in SAR Studies of Tyrosine Methyl Ester Derivatives

| Original Scaffold | Modification Site | Type of Modification | Purpose of SAR Study | Reference |

| L-Tyrosine methyl ester | Phosphate head group | Introduction of phosphonic and thiophosphonic acids | Enhance metabolic stability of ATX inhibitors | |